molecular formula C13H18O2 B077717 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde CAS No. 10537-86-7

4-Hydroxy-3,5-bis(isopropyl)benzaldehyde

Cat. No.: B077717
CAS No.: 10537-86-7
M. Wt: 206.28 g/mol
InChI Key: WVGDLTQPAQUBMO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is used as a starting material for the synthesis of other compounds, suggesting that its targets could be related to the targets of these derivative compounds .

Mode of Action

It is known to be used in the synthesis of 3,5-Dialkyl-4-hydroxybenzonitrile derivatives and MTS PHOTO-SWITCHABLE Compound . The interaction of this compound with its targets and the resulting changes would depend on the specific biochemical context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde . These factors could include temperature, pH, and the presence of other molecules in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde can be synthesized through the hydroxymethylation of the corresponding alcohol, 4-hydroxy-3,5-bis(isopropyl)benzyl alcohol, using formaldehyde under acidic conditions . The reaction involves the formation of a hydroxymethyl intermediate, which is subsequently oxidized to form the aldehyde.

Industrial Production Methods: In industrial settings, the compound is typically produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Hydroxy-3,5-diisopropylbenzaldehyde
  • 3,5-Diisopropyl-4-hydroxybenzaldehyde
  • 4-Hydroxy-3,5-dimethylbenzaldehyde

Comparison: 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher molecular weight and different reactivity due to the presence of isopropyl groups .

Properties

IUPAC Name

4-hydroxy-3,5-di(propan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-8(2)11-5-10(7-14)6-12(9(3)4)13(11)15/h5-9,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGDLTQPAQUBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50147095
Record name 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10537-86-7
Record name 4-Hydroxy-3,5-bis(1-methylethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10537-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde
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Record name 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3,5-bis(isopropyl)benzaldehyde
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Synthesis routes and methods

Procedure details

18 g of 2,6-di isopropyl phenol and 1.8 g HMTA (hexamethylene tetraamine) in 60 ml TFA (trifluoro acetic acid) was refluxed 3.5 hours. Workup, chromatography on silica gel (CH2Cl2) and trituration with hexane gave 5.3 g, 26% yield, white solid, mp-103° C. (3,5,-di-iso-propyl 4 hydroxybenzaldehyde). NMR CDCl3 δ 9.87 (1H,S,CHO), 7.63 (2H,S), 3.19 (2H,septet,J=7.7 Hz), 1.30 (12H,d,J=7.7 Hz). 0.4 g of 3,5,-diisopropyl-4-hydroxy benzaldehyde), 0.15 g of malononitrile and 3 drops piperidine in 30 ml ethanol were refluxed 3.5 hours. Workup and trituration with hexane gave 0.28 g, 56% yield, yellow solid, mp-150° C. NMR CDCl3 δ 7.69 (2H,S), 7.65 (1H,S,vinyl), 3.16 (2H,septet,J=7.0 Hz), 1.29 (12H,d,J=7.0 Hz). MS-254 (M+,59), 239 (M-CH3,95), 197 (M-2CN3 -HCN, 100%), 149 (25), m/e.
Quantity
18 g
Type
reactant
Reaction Step One
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Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step Two

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